molecular formula C20H22N2O3 B2789478 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide CAS No. 1260997-41-8

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide

Cat. No.: B2789478
CAS No.: 1260997-41-8
M. Wt: 338.407
InChI Key: OMCIIZCHLJAFAL-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone with a cyano group at position 2, a 2,5-dimethoxyphenyl substituent at position 3, and an N-(2-ethylphenyl) group.

Properties

IUPAC Name

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-4-14-7-5-6-8-18(14)22-20(23)16(13-21)11-15-12-17(24-2)9-10-19(15)25-3/h5-10,12,16H,4,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCIIZCHLJAFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common methods include:

    Nitrile Formation:

    Amidation: The formation of the amide bond can be carried out using reagents like carbodiimides or through direct amidation reactions.

    Substitution Reactions:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogenation can convert the nitrile group to an amine or the amide group to an amine.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide exerts its effects depends on its interaction with molecular targets. The cyano group can act as an electrophile, while the aromatic rings can participate in π-π interactions with proteins or other biomolecules. The compound may inhibit or activate specific enzymes, altering metabolic pathways and cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

Key structural analogs are compared below based on substituents, synthesis, and applications:

Table 1: Comparative Analysis of Propanamide Derivatives
Compound Name (Structure) Key Substituents Molecular Weight Synthesis Yield/Purity Applications/Notes References
2-Cyano-3-(2,5-dimethoxyphenyl)-N-(2-ethylphenyl)propanamide (Target) 2-cyano, 2,5-dimethoxy, N-(2-ethylphenyl) Not reported Discontinued Research chemical; no activity data
N-(4-(N-(2,5-dimethoxyphenyl)sulfamoyl)phenyl)-3-(p-tolyloxy)propanamide (A4.14) Sulfamoyl, p-tolyloxy ~466.5 g/mol 55% yield Rac1 inhibitor; therapeutic potential
(Z)-N-(4-(2-(12H-dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide (29) Thiadiazocin, fluorophenyl Not reported 12% yield Complex heterocyclic structure
2-Cyano-3-(2,5-dimethoxyphenyl)-N-(o-tolyl)propanamide N-(o-tolyl) instead of 2-ethylphenyl Not reported Discontinued Closest structural analog
(E)-3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-((4-fluorophenyl)diazenyl)-1-methyl-1H-imidazol-5-yl)pyridin-2-yl)propanamide (3) Imidazolylpyridin, diazenyl ~674.6 g/mol Not reported Synthesized via Pd-catalyzed coupling
Key Observations :
  • Electron-Withdrawing Groups: The target compound’s 2-cyano group distinguishes it from analogs like A4.14 (sulfamoyl) and compound 29 (thiadiazocin), which may alter binding affinity or metabolic stability .
  • Synthetic Challenges : Low yields (e.g., 12% for compound 29 , 55% for A4.14 ) highlight difficulties in synthesizing propanamide derivatives with complex substituents.

Functional and Application Differences

  • Therapeutic Potential: A4.14 demonstrated Rac1 inhibition, suggesting utility in bronchial or oncological pathologies . In contrast, the target compound lacks reported biological data.
  • Pesticidal Analogs: lists chloroacetamides (e.g., alachlor, pretilachlor) as herbicides, but the target’s cyano group may reduce pesticidal activity due to altered electrophilicity .
  • Synthetic Methods : The target compound’s analogs often require multi-step syntheses, such as Pd-catalyzed coupling (compound 3 ) or sulfonamide formation (A4.14 ), which may contribute to discontinuation due to cost or complexity.

Research Findings and Limitations

  • Discontinuation : The target compound and its N-(o-tolyl) analog were discontinued by CymitQuimica, possibly due to synthetic inefficiency or insufficient activity .
  • Structural Insights : The 2-ethylphenyl group may offer improved pharmacokinetics over o-tolyl (methyl group), but this remains untested.
  • Gaps in Data : Molecular weight, solubility, and detailed spectroscopic data (e.g., $^{13}\text{C NMR}$) for the target compound are unavailable, limiting comparative analysis.

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